Anamorelin is a small molecule orally administered drug classified as a ghrelin receptor agonist []. Ghrelin is a natural hormone produced in the stomach that stimulates appetite and promotes energy balance []. By mimicking the effects of ghrelin on the ghrelin receptor, anamorelin aims to improve appetite and food intake in patients suffering from cachexia, a debilitating condition characterized by involuntary weight loss and muscle wasting commonly associated with advanced-stage cancers [, ].
Anamorelin has undergone extensive clinical evaluation, with several Phase II and III trials investigating its efficacy and safety in treating cancer cachexia associated with various cancers, including non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [, , ].
While anamorelin failed to receive marketing approval in some regions like the United States and Europe, it was granted regulatory approval in Japan in December 2020 for the treatment of weight loss and anorexia associated with specific types of cancer cachexia []. This approval was based on positive results from Phase II trials demonstrating an increase in lean body mass and improvement in appetite scores in patients with these conditions [, ].
Additionally, anamorelin is metabolized primarily by cytochrome P450 3A4, resulting in several metabolites that retain some biological activity. The main metabolites include M4 (a monooxidized form) and M6 (an N-demethylated form), which also exhibit competitive inhibition of ghrelin binding to its receptor .
Anamorelin exhibits significant biological activity by increasing plasma levels of growth hormone and insulin-like growth factor 1. This increase occurs without affecting other hormones such as prolactin or cortisol, indicating its selective action on growth hormone pathways . Clinical studies have shown that anamorelin improves appetite and muscle mass in patients with cancer cachexia, demonstrating its potential to counteract the effects of inflammatory cytokines that contribute to muscle wasting .
Moreover, anamorelin has anti-inflammatory properties; it inhibits the expression of pro-inflammatory cytokines such as interleukin-1α and tumor necrosis factor-alpha, thereby reducing inflammation and muscle breakdown .
The synthesis of anamorelin involves several steps with specific reagents and conditions. A typical synthesis method includes:
Anamorelin is primarily investigated for its application in treating cancer cachexia—a condition characterized by severe weight loss and muscle wasting in cancer patients. Clinical trials have demonstrated its efficacy in enhancing appetite and increasing lean body mass in patients with advanced lung cancer . Despite its potential benefits, anamorelin faced regulatory challenges; it was recommended for marketing authorization refusal by the European Medicines Agency due to concerns over marginal effects on lean body mass and inadequate safety data .
Anamorelin shares similarities with several other compounds that act on the ghrelin receptor or influence growth hormone levels. Below is a comparison highlighting its uniqueness:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Ghrelin | Endogenous peptide | Stimulates appetite and GH release | Natural hormone; direct physiological role |
Growth Hormone-Releasing Peptide-6 | Peptide | Stimulates GH secretion | Shorter half-life; requires injection |
Macimorelin | Non-peptide agonist | Selective GHSR agonist | Similar mechanism but different structure |
JMV 2959 | Non-peptide agonist | GHSR agonist | Higher selectivity for GHSR |
Anamorelin's distinctiveness lies in its oral bioavailability and selectivity for the ghrelin receptor without affecting other hormonal pathways significantly. This specificity allows it to be a promising candidate for targeted therapies in cachexia without broad systemic effects observed with other compounds.